molecular formula C17H17IN2O2 B5171080 2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide

2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide

Numéro de catalogue B5171080
Poids moléculaire: 408.23 g/mol
Clé InChI: YONDSOSPAFCLAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of benzamides and is commonly referred to as IBZI. IBZI is a potent inhibitor of the protein kinase B (PKB/Akt) pathway, which plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. In

Mécanisme D'action

IBZI exerts its effects by inhibiting the PKB/Akt pathway, which is a critical signaling pathway involved in various cellular processes. PKB/Akt is activated by phosphorylation and plays a crucial role in cell survival, proliferation, and metabolism. IBZI inhibits the activation of PKB/Akt by binding to the ATP-binding site of the kinase domain, leading to decreased phosphorylation and activation of downstream targets.
Biochemical and Physiological Effects
IBZI has been shown to exert various biochemical and physiological effects in cancer cells. IBZI inhibits cell proliferation and induces apoptosis in cancer cells by inhibiting the PKB/Akt pathway. Moreover, IBZI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, IBZI has also been shown to induce autophagy in some cancer cell lines, which may limit its efficacy as a single-agent therapy.

Avantages Et Limitations Des Expériences En Laboratoire

IBZI has several advantages for lab experiments. It is a potent and specific inhibitor of the PKB/Akt pathway, making it a valuable tool for studying this pathway in cancer cells. Moreover, IBZI has been shown to enhance the efficacy of chemotherapy drugs, making it a useful candidate for combination therapy. However, IBZI has some limitations for lab experiments. It may induce autophagy in some cancer cell lines, which may limit its efficacy as a single-agent therapy. Moreover, IBZI has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Orientations Futures

There are several future directions for IBZI research. First, further studies are needed to understand the pharmacokinetic properties of IBZI and its efficacy in vivo. Second, IBZI's potential as a combination therapy agent should be further explored, particularly in the context of chemotherapy drugs. Third, the mechanisms underlying IBZI-induced autophagy should be elucidated to determine whether this effect can be exploited for therapeutic purposes. Finally, IBZI's potential as a tool for studying the PKB/Akt pathway in non-cancer cells should be investigated.

Méthodes De Synthèse

IBZI can be synthesized using a multistep process that involves the coupling of 4-iodobenzoic acid with isopropylamine, followed by the reaction with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding amide. The amide is then subjected to a reaction with thionyl chloride to form the corresponding acyl chloride, which is further reacted with N-isopropylaniline to yield IBZI.

Applications De Recherche Scientifique

IBZI has been extensively studied for its potential applications in cancer research. The PKB/Akt pathway is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy. IBZI has been shown to inhibit the PKB/Akt pathway, leading to increased apoptosis and decreased cell proliferation in various cancer cell lines. Moreover, IBZI has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

2-[(4-iodobenzoyl)amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O2/c1-11(2)19-17(22)14-5-3-4-6-15(14)20-16(21)12-7-9-13(18)10-8-12/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONDSOSPAFCLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-iodophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.